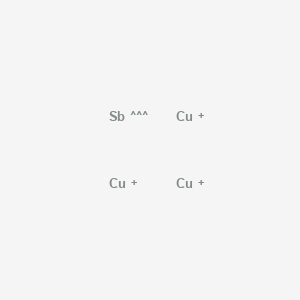
Copper antimonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper antimonide, also known as Cu2Sb, is an intermetallic compound composed of copper and antimony. It is known for its unique properties, including high electrical conductivity and thermal stability. This compound has garnered significant interest in various fields, particularly in energy storage and electronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper antimonide can be synthesized through several methods, including:
Electrodeposition: This method involves the electrochemical deposition of copper and antimony onto a substrate.
Galvanic Displacement Reaction: In this method, a copper substrate is exposed to a solution containing antimony ions, leading to the spontaneous deposition of this compound.
Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. Copper and antimony powders are mixed in stoichiometric ratios and heated in a controlled atmosphere to form the desired compound. This method ensures high purity and uniformity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Copper antimonide undergoes various chemical reactions, including:
Reduction: this compound can be reduced using hydrogen gas at elevated temperatures to yield pure copper and antimony.
Common Reagents and Conditions:
Oxidation: Oxygen gas at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 500°C.
Substitution: Metal salts in an appropriate solvent under controlled temperature and pressure.
Major Products:
Oxidation: Copper oxide (CuO) and antimony oxide (Sb2O3).
Reduction: Pure copper (Cu) and antimony (Sb).
Substitution: Various intermetallic compounds depending on the substituting metal.
Applications De Recherche Scientifique
Copper antimonide has a wide range of applications in scientific research:
Energy Storage: It is used as an anode material in lithium-ion and sodium-ion batteries due to its high capacity and stability.
Electronics: this compound is employed in the fabrication of thermoelectric devices and semiconductors.
Catalysis: It serves as a catalyst in various chemical reactions, including the reduction of pollutants.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and antimicrobial coatings.
Mécanisme D'action
Copper antimonide can be compared with other similar compounds such as:
Copper Bismuthide (CuBi): Similar to this compound, copper bismuthide is used in thermoelectric devices but has different electrical and thermal properties.
Copper Indium Selenide (CuInSe2): This compound is widely used in photovoltaic cells and has a different band gap and electronic structure compared to this compound.
Uniqueness: this compound stands out due to its high electrical conductivity and stability, making it particularly suitable for energy storage applications. Its ability to form stable alloys with lithium and sodium ions is a key advantage in battery technology .
Comparaison Avec Des Composés Similaires
- Copper Bismuthide (CuBi)
- Copper Indium Selenide (CuInSe2)
- Copper Tin Sulfide (Cu2SnS3)
- Copper Zinc Tin Sulfide (Cu2ZnSnS4)
Propriétés
InChI |
InChI=1S/3Cu.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXNXNLJCQUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Cu+].[Cu+].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12054-25-0 |
Source


|
| Record name | Antimony, compd. with copper (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with copper (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)












